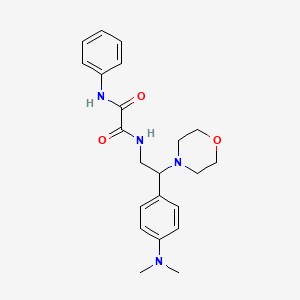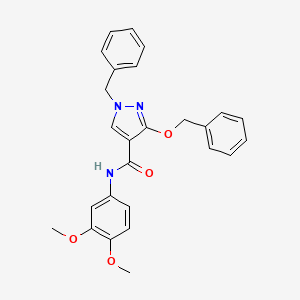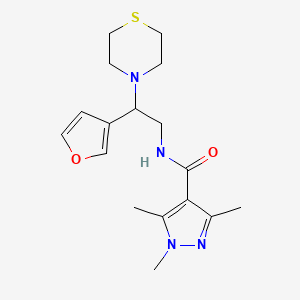![molecular formula C17H13N3O3S2 B2599530 N-(2-furylmethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1114613-56-7](/img/structure/B2599530.png)
N-(2-furylmethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-furylmethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide” is a compound that belongs to the class of thiazoloquinazoline . It is a derivative of thiazolo[2,3-b]quinazoline .
Synthesis Analysis
The synthesis of this compound involves the use of thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione derivatives as efficient starting materials . The synthesis process involves a specific route for the formation of novel benzo[4,5]thiazolo[2,3-b]quinazoline derivatives . The synthesis of thiazolo[2,3-b]quinazoline and thiazolo[3,2-a]pyrimidine demonstrated that the addition of pyrimidinone to alkylacetylenic ester and then cyclization of intermediate compounds is a feasible method for the synthesis of fused oxo-thiazoles .Molecular Structure Analysis
The molecular structure of this compound was confirmed by elemental analysis and spectral IR, 1H NMR, and 13C NMR . The compound is part of a class of molecules that have been investigated in silico, combining 3D-QSAR study, drug-likeness, ADMET properties, and molecular docking .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 2-phenyldihydrophthalazinedione with alkyne using [{RuCl2(p-cymene)}2] as the catalyst and Cu(OAc)2·H2O as the additive . Another reaction involves the treatment of cyclohexanone or cyclopentanone with aromatic aldehyde and thiourea in the presence of modified montmorinollite nanostructure or HCl as a catalyst under heating and solvent-free conditions .科学的研究の応用
Implications in Medicinal Chemistry
Quinazoline derivatives, including N-(2-furylmethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide, are significant in medicinal chemistry due to their broad spectrum of biological activities. Research indicates that these compounds are part of a wider class of fused heterocycles found in over 200 naturally occurring alkaloids. Their stability and potential as medicinal agents have led to extensive studies aiming to harness their antibacterial properties against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016).
Optoelectronic Material Applications
Beyond medicinal applications, quinazoline derivatives have been explored for their potential in optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for creating novel materials with electroluminescent properties. This research has opened avenues for utilizing these compounds in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, arylvinylsubstituted quinazolines show promise as structures for nonlinear optical materials and colorimetric pH sensors, highlighting the versatility and wide-ranging applications of these compounds beyond pharmaceuticals (Lipunova et al., 2018).
Synthetic Methodologies
The synthesis of quinazoline derivatives, including complex molecules like N-(2-furylmethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide, involves multi-component synthetic strategies that are eco-friendly, mild, and atom-efficient. These methodologies have evolved to support the efficient creation of quinazoline skeletons, contributing to the development of compounds with enhanced biological and optoelectronic properties. This area of research underscores the ongoing interest in quinazoline derivatives as promising candidates for novel applications across various fields (Faisal & Saeed, 2021).
作用機序
将来の方向性
The future directions for this compound could involve further studies on its biological activities. For instance, the antifungal and antioxidant activities of thiazoloquinazoline derivatives have been revealed, indicating potential applications in these areas . Additionally, the compound’s potential as a PCAF inhibitor suggests possible applications in cancer treatment .
特性
IUPAC Name |
N-(furan-2-ylmethyl)-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c1-9-4-5-12-11(7-9)15(21)19-14-13(25-17(24)20(12)14)16(22)18-8-10-3-2-6-23-10/h2-7H,8H2,1H3,(H,18,22)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQYGKCDEVWLSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NCC4=CC=CO4)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

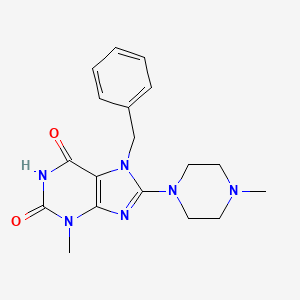
![1-[(3-Methoxyphenyl)methyl]-3-[(4-methylphenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2599449.png)

![2-[[1-[2-(2-Fluorophenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2599451.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2599452.png)
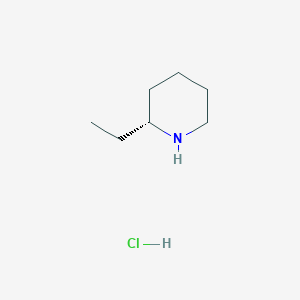
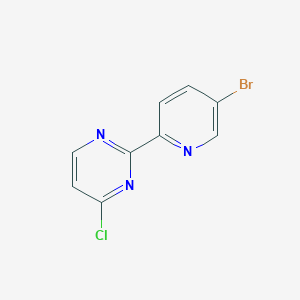

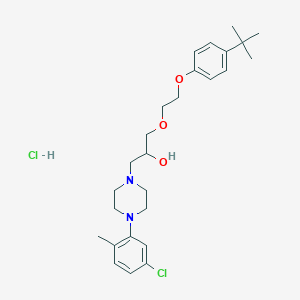
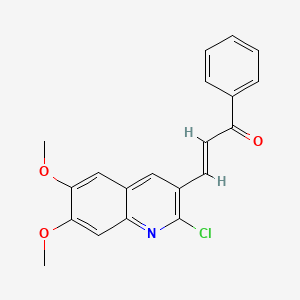
![2-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzene-1-sulfonohydrazide](/img/structure/B2599465.png)
